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Methyl Fluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **methyl fluoroacetate**, a highly toxic organofluorine compound. This document details its chemical properties, synthesis, biological activity, and the analytical and experimental protocols necessary for its study. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Methyl fluoroacetate (MFA) is the methyl ester of fluoroacetic acid. It is a colorless liquid with a faint, fruity odor at room temperature.[1] Due to its extreme toxicity, it has been studied for its potential use as a chemical weapon and is also used as a rodenticide.[1] The general population is unlikely to be exposed to **methyl fluoroacetate**; however, occupational exposure can occur through inhalation or direct skin contact.[1]

Below is a summary of the key chemical and physical properties of **methyl fluoroacetate**:



Property	Value	Reference(s)
Chemical Formula	C ₃ H ₅ FO ₂	[1]
Molar Mass	92.069 g⋅mol ⁻¹	[1]
Appearance	Colorless liquid	[1]
Odor	Odorless or faint fruity	[1]
Melting Point	-40 °C (-40 °F; 233 K)	[1]
Boiling Point	104 °C (219 °F; 377 K)	[1]
Solubility in water	117 g/L at 25 °C	[1]
Flash Point	-32 °C (-26 °F; 241 K)	[1]
Vapor Pressure	31 mmHg at 25 °C	[1]
CAS Number	453-18-9	[1]

Synthesis of Methyl Fluoroacetate

The synthesis of **methyl fluoroacetate** can be achieved through the reaction of methyl chloroacetate with potassium fluoride in the presence of a phase-transfer catalyst.[1]

Experimental Protocol: Synthesis of Methyl Fluoroacetate

Materials:

- Methyl chloroacetate (ClCH₂CO₂CH₃)
- Potassium fluoride (KF)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Solvent: Mixture of dimethylformamide (DMF) and acetamide (mass ratio 1.4-1.6:1)
- Reaction vessel with stirring and heating capabilities

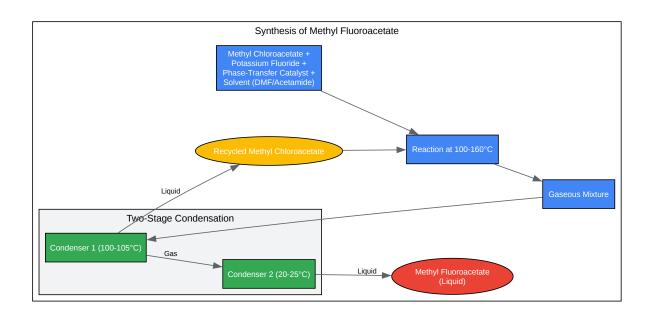


Condensation apparatus

Procedure:

- To the reaction vessel, add potassium fluoride, the phase-transfer catalyst, and the solvent mixture. The mass ratio of potassium fluoride to catalyst should be approximately 0.5-1: 0.02-0.03, and the mass ratio of the solvent to potassium fluoride should be 1.1-2.0: 0.5-1.
- Stir the mixture and heat to a reaction temperature of 100-160 °C.[1]
- Continuously add methyl chloroacetate to the heated mixture at a rate of 5-10 kg/min . The total mass ratio of methyl chloroacetate to potassium fluoride should be 1 : 0.5-1.[1]
- The reaction produces a gaseous mixture which is then passed through a two-stage condensation system.
- In the first stage, set the condenser to 100-105 °C to condense unreacted methyl chloroacetate, which is then returned to the reactor.[1]
- In the second stage, cool the remaining gaseous mixture to 20-25 °C to condense the methyl fluoroacetate product.[1]
- The resulting liquid is the **methyl fluoroacetate** product.





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Diagram of the **methyl fluoroacetate** synthesis workflow.

Biological Activity and Mechanism of Action

The toxicity of **methyl fluoroacetate** stems from its metabolic conversion to fluorocitrate.[1] This process, known as "lethal synthesis," involves the enzymatic condensation of fluoroacetyl-CoA (derived from **methyl fluoroacetate**) with oxaloacetate by citrate synthase. The resulting fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] Inhibition of aconitase leads to a buildup of citrate in tissues and plasma, disrupting cellular energy production and ultimately causing cell death.[1]

In Vitro Aconitase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on aconitase activity.



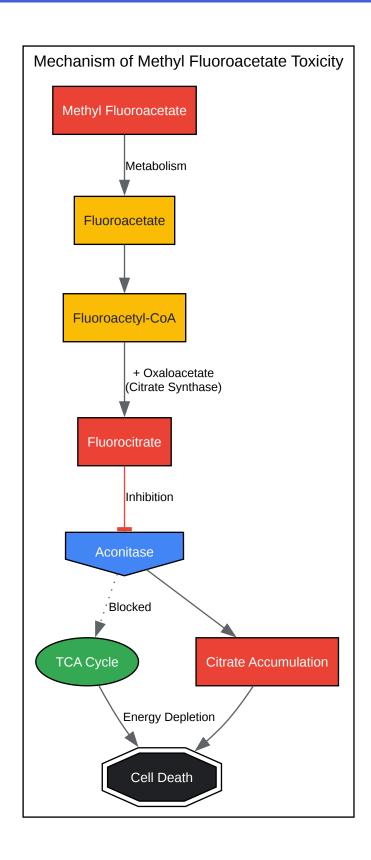
Materials:

- Purified aconitase enzyme
- Citrate or isocitrate (substrate)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Test compound (e.g., fluorocitrate, synthesized from **methyl fluoroacetate**)
- Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 340 nm for NADPH formation)
- NADP⁺ and isocitrate dehydrogenase (for coupled assay)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- In a 96-well plate, add the assay buffer, NADP+, and isocitrate dehydrogenase to each well.
- Add varying concentrations of the test compound to the appropriate wells. Include a control
 well with no inhibitor.
- Add the substrate (isocitrate) to all wells to initiate the reaction.
- Immediately place the plate in the microplate reader and measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.
- The rate of the reaction is proportional to the aconitase activity.
- Calculate the percent inhibition for each concentration of the test compound relative to the control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.





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Signaling pathway of methyl fluoroacetate toxicity.



Toxicology and Safety

Methyl fluoroacetate is extremely toxic and should be handled with extreme caution in a laboratory setting. It is fatal if swallowed, inhaled, or absorbed through the skin.[1]

Acute Oral LD₅₀ Determination in Mice

Objective: To determine the median lethal dose (LD₅₀) of **methyl fluoroacetate** following acute oral administration in mice.

Materials:

- · Methyl fluoroacetate
- Vehicle for administration (e.g., corn oil, water)
- Male and/or female mice (e.g., Swiss albino), 8-12 weeks old
- · Oral gavage needles
- Animal housing and caging
- Personal Protective Equipment (PPE): gloves, lab coat, respiratory protection, eye protection

Procedure:

- Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the study.
- Dose Preparation: Prepare a series of graded doses of methyl fluoroacetate in the chosen vehicle.
- Animal Grouping: Randomly assign animals to dose groups, including a control group receiving only the vehicle. A typical study might use 5-10 animals per group.
- Fasting: Fast the animals overnight (with access to water) before dosing.
- Dose Administration: Administer a single oral dose of the test substance to each animal using a gavage needle.



- Observation: Observe the animals continuously for the first few hours post-dosing and then
 periodically for up to 14 days. Record all signs of toxicity, including convulsions, respiratory
 distress, and mortality.
- Data Analysis: Record the number of mortalities in each dose group. Calculate the LD₅₀ value using a recognized statistical method (e.g., probit analysis).

Safety Precautions: All procedures involving **methyl fluoroacetate** must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE at all times. All contaminated materials must be decontaminated and disposed of as hazardous waste. An emergency plan should be in place in case of accidental exposure.

Analytical Methods

The quantification of **methyl fluoroacetate** and its metabolite, fluoroacetate, in biological matrices is crucial for toxicological and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Analytical Method	Sample Type	Sample Preparation	Instrumenta tion	Key Parameters	Reference(s
LC-MS/MS	Plasma, Urine	Protein precipitation, solid-phase extraction (SPE)	Triple quadrupole mass spectrometer	ESI negative mode, MRM transitions for fluoroacetate	[2]
GC-MS	Biological tissues	Homogenizati on, derivatization (e.g., with pentafluorobe nzyl bromide)	Gas chromatograp h coupled to a mass spectrometer	Electron ionization (EI), selected ion monitoring (SIM)	Not available in search results



Representative Analytical Protocol: LC-MS/MS for Fluoroacetate in Plasma

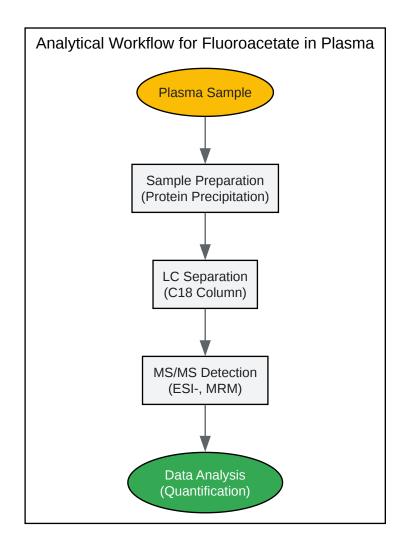
Sample Preparation:

- To 100 μL of plasma, add 300 μL of acetonitrile to precipitate proteins.
- Vortex the sample and centrifuge at high speed.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Conditions:

- LC Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid.
- Ionization: Electrospray ionization (ESI) in negative mode.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) of the transition for fluoroacetate (e.g., m/z 77 -> 59).





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Workflow for the analysis of fluoroacetate in plasma.

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References

- 1. Methyl fluoroacetate Wikipedia [en.wikipedia.org]
- 2. [Determination of monofluoroacetic acid in plasma and urine by stable isotope dilution ion chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]



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